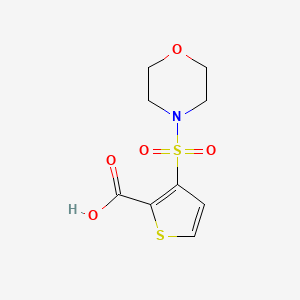

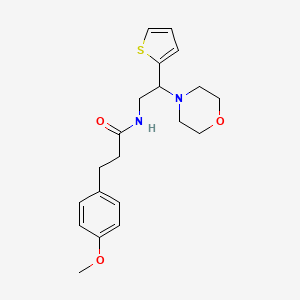

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO5S2 and a molecular weight of 277.32 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is 1S/C9H11NO5S2/c11-9(12)8-7(1-6-16-8)17(13,14)10-2-4-15-5-3-10/h1,6H,2-5H2,(H,11,12) .Physical And Chemical Properties Analysis

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a solid substance with a molecular weight of 277.32 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Synthesis and Chemical Properties

Research has demonstrated innovative pathways to synthesize optically active morpholine derivatives and their applications in creating biologically active molecules. For instance, Kogami and Okawa (1987) developed a convenient synthesis method for optically active morpholinecarboxylic acid and its thio analogue, which are crucial intermediates in pharmaceutical synthesis (Y. Kogami & K. Okawa, 1987). Such processes are essential for the production of enantiomerically pure compounds, which are often required for the development of new drugs.

Application in Peptide Chemistry

Morpholine derivatives have found significant use in peptide chemistry. Sladojevich et al. (2007) described a convenient route to synthesize enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This work underlines the importance of such derivatives in creating peptidomimetics, which are valuable in drug design and discovery processes (Filippo Sladojevich et al., 2007).

Biodegradable Polymers

Morpholine derivatives are also explored in the synthesis of biodegradable polymers. Veld et al. (1992) synthesized polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives, showcasing the potential of morpholine derivatives in creating functionalized materials for biomedical applications (P. J. I. Veld et al., 1992).

Antiviral Applications

In the field of medicinal chemistry, morpholine derivatives have been investigated for their antiviral properties. Ivachtchenko et al. (2019) developed a new compound demonstrating in vitro nanomolar inhibitory activity against the hepatitis B virus, highlighting the therapeutic potential of morpholine derivatives in treating viral infections (A. Ivachtchenko et al., 2019).

Safety and Hazards

The safety information for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

3-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S2/c11-9(12)8-7(1-6-16-8)17(13,14)10-2-4-15-5-3-10/h1,6H,2-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQOYLZOIIFQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57261480 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)

![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2946883.png)

![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)

![6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2946904.png)